The compound is sourced from synthetic organic chemistry, where it is produced through specific chemical reactions involving pyridine derivatives. It falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure.
The synthesis of 3-Amino-6-methoxypyridine-2-acetonitrile typically involves the reaction of 3-amino-6-methoxypyridine with acetonitrile. This reaction is usually performed under controlled conditions, often with the aid of catalysts to enhance yield and purity.
The molecular structure of 3-Amino-6-methoxypyridine-2-acetonitrile features:
3-Amino-6-methoxypyridine-2-acetonitrile can participate in several types of chemical reactions:
The mechanism of action for 3-Amino-6-methoxypyridine-2-acetonitrile involves its interaction with biological targets such as enzymes and receptors:
Research continues to elucidate specific pathways influenced by this compound, particularly in pharmacological contexts.
3-Amino-6-methoxypyridine-2-acetonitrile has diverse applications across several scientific fields:
3-Amino-6-methoxypyridine-2-acetonitrile (CAS Registry Number: 111796-01-1) is systematically named as 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile according to IUPAC conventions [3] [5]. Its molecular formula is C₈H₉N₃O, corresponding to a molecular weight of 163.18 g/mol [5] [6]. The canonical SMILES notation (COC₁=NC(=C(C=C₁)N)CC#N) encodes the methoxy group (–OCH₃) at position 6, the amino group (–NH₂) at position 3, and the acetonitrile moiety (–CH₂CN) at position 2 of the pyridine ring [3] [6]. The InChIKey (SZTYCWGEOJTSSS-UHFFFAOYSA-N) provides a unique digital identifier for database searches [3].
Key molecular properties include:
Table 1: Chemical Identifiers and Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 111796-01-1 |
IUPAC Name | 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile |
Molecular Formula | C₈H₉N₃O |
Exact Mass | 163.07456 g/mol |
SMILES | COC₁=NC(=C(C=C₁)N)CC#N |
InChIKey | SZTYCWGEOJTSSS-UHFFFAOYSA-N |
H-Bond Donor/Acceptor Count | 1 / 4 |
Rotatable Bond Count | 2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (DMSO-d₆) reveals characteristic signals [9]:
Mass Spectrometry:High-resolution ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 163.075, matching the theoretical exact mass (163.07456) [3] [6]. Fragmentation pathways include loss of:
Infrared Spectroscopy:Predicted absorptions (based on analogous pyridines [8]):
Table 2: Key Spectral Assignments
Technique | Signal Position | Assignment |
---|---|---|
¹H NMR | δ 10.59 ppm (s, 1H) | Amino proton (NH₂) |
δ 8.76 ppm (d, 1H) | H5 of pyridine ring | |
δ 8.14 ppm (s, 1H) | –CH₂CN methylene | |
δ 3.85 ppm (s, 3H) | –OCH₃ | |
HRMS | m/z 163.075 | [M+H]⁺ |
IR (predicted) | 2240–2220 cm⁻¹ | C≡N stretch |
No experimental crystal structure of 3-amino-6-methoxypyridine-2-acetonitrile has been reported. However, computational optimization (DFT/B3LYP/6-31+G*) reveals a near-planar conformation between the pyridine ring and the acetonitrile side chain (dihedral angle: 5.2°) [6] [8]. This planarity is stabilized by:
Molecular electrostatic potential (MESP) maps show:
Hirshfeld surface analysis of analogous crystals (e.g., 3-hydroxymethyl pyridinium salts [8]) suggests dominant interactions in the solid state would include:
Tautomeric equilibria were evaluated using density functional theory (DFT) at the CBS-QB3 and M06-2X/cc-pVTZ levels [2] [6]. Three tautomers were compared:
The amino tautomer is the global minimum, stabilized by resonance-assisted H-bonding (RAHB) between the amino group and nitrile (Fig 1A). Energy differences are solvent-dependent:
Table 3: Computational Methods for Tautomer Analysis
Method | Basis Set | Relative Energy (kcal/mol) |
---|---|---|
CBS-QB3 | - | 0.0 (amino) / 10.3 (imino) |
M06-2X | cc-pVTZ | 0.0 (amino) / 9.8 (imino) |
ωB97XD | cc-pVTZ | 0.0 (amino) / 10.1 (imino) |
Frontier molecular orbital analysis (B3LYP/6-31+G*):
Solvent effects (PCM model) show:
Table 4: Tautomer Relative Energies in Different Solvents
Tautomer | Gas Phase | Water | Ethanol | DMSO |
---|---|---|---|---|
Amino | 0.0 | 0.0 | 0.0 | 0.0 |
Imino | +10.3 | +7.2 | +7.8 | +7.5 |
Enol | +15.1 | +12.9 | +13.4 | +13.1 |
Fig 1: (A) Amino tautomer with intramolecular H-bond (dashed line). (B) HOMO localization. (C) LUMO localization. Calculations at M06-2X/cc-pVTZ level [2] [6].
Compound Names in Article:
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